molecular formula C6H5BrN2O4 B7784601 methyl 5-bromo-2,6-dihydroxypyrimidine-4-carboxylate

methyl 5-bromo-2,6-dihydroxypyrimidine-4-carboxylate

Cat. No.: B7784601
M. Wt: 249.02 g/mol
InChI Key: UJCPEPQYSPRWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “methyl 5-bromo-2,6-dihydroxypyrimidine-4-carboxylate” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “methyl 5-bromo-2,6-dihydroxypyrimidine-4-carboxylate” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically includes steps such as raw material preparation, reaction monitoring, product isolation, and purification. Quality control measures are implemented to maintain the desired specifications of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “methyl 5-bromo-2,6-dihydroxypyrimidine-4-carboxylate” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Compound “methyl 5-bromo-2,6-dihydroxypyrimidine-4-carboxylate” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: It is utilized in biochemical assays and studies to investigate biological processes and pathways.

    Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is employed in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of compound “methyl 5-bromo-2,6-dihydroxypyrimidine-4-carboxylate” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

    Compound A: Shares a similar chemical structure but differs in functional groups.

    Compound B: Has a similar mechanism of action but varies in its pharmacokinetic properties.

    Compound C: Exhibits similar biological activity but is used in different applications.

Uniqueness: Compound “methyl 5-bromo-2,6-dihydroxypyrimidine-4-carboxylate” is unique due to its specific combination of chemical structure, reactivity, and biological activity. This makes it valuable for certain applications where other compounds may not be as effective or suitable.

Properties

IUPAC Name

methyl 5-bromo-2,6-dihydroxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCPEPQYSPRWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C(=NC(=N1)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.